Tenofovir Disoproxil Fumarate (TDF) is a prodrug of Tenofovir, classified as a nucleotide analogue reverse transcriptase inhibitor (NtRTI). [, , , ] It plays a crucial role in scientific research, particularly in the field of virology, as an antiviral agent against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). [, , , , , , , , ] TDF acts as a research tool to investigate viral replication, disease progression, and the development of new antiviral therapies.
Tenofovir Disoproxil Isopropoxycarbonyl is synthesized from tenofovir, which was developed by Gilead Sciences Inc. in 1997. It belongs to the class of drugs known as nucleotide reverse transcriptase inhibitors (NRTIs), which are crucial in inhibiting the replication of retroviruses by blocking reverse transcriptase, an enzyme essential for viral replication .
The synthesis of Tenofovir Disoproxil Isopropoxycarbonyl typically involves several key steps:
The molecular structure of Tenofovir Disoproxil Isopropoxycarbonyl features a complex arrangement that includes:
The compound exhibits polymorphism, meaning it can exist in multiple crystalline forms, which can affect its stability and solubility properties .
Tenofovir Disoproxil Isopropoxycarbonyl can undergo various chemical reactions, including:
The mechanism by which Tenofovir Disoproxil Isopropoxycarbonyl acts involves:
Tenofovir Disoproxil Isopropoxycarbonyl is primarily used as an antiviral medication in the treatment and prevention of HIV and HBV infections. Its efficacy has made it a cornerstone in antiretroviral therapy regimens. Additionally, ongoing research explores its potential applications in other viral infections and as part of combination therapies aimed at enhancing antiviral efficacy while reducing resistance development .
The synthesis of tenofovir disoproxil isopropoxycarbonyl derivatives centers on strategic esterification to enhance bioavailability. The foundational route begins with (R)-9-[2-(hydroxy)propyl]adenine, derived from the regioselective reaction between adenine and (R)-1,2-propylene carbonate under basic conditions. Subsequent alkylation with diethyl-p-toluenesulfonyl-oxymethylphosphonate using lithium t-butoxide yields the phosphonate intermediate. Crucially, the isopropoxycarbonyl groups are introduced via chloromethyl isopropyl carbonate—synthesized by reacting pyridine with chloromethyl chloroformate in isopropanol/diethyl ether. Final coupling with tenofovir in DMF forms the prodrug, precipitated as the fumarate salt for stability [1] [7] [9].
Key impurities identified during process development include:
Table 1: Key Synthetic Intermediates and Byproducts
Compound | Chemical Structure | Role in Synthesis |
---|---|---|
(R)-1,2-Propylene carbonate | Chiral cyclic carbonate | Adenine alkylation agent |
Chloromethyl isopropyl carbonate | ClCH₂OCOOⁱPr | Isopropoxycarbonyl group donor |
Mono-POC tenofovir | Tenofovir mono-esterified at phosphate | Hydrolysis intermediate/impurity |
Tenofovir disoproxil carbamate | Carbamate-modified prodrug derivative | Condensation byproduct |
Optimized purification employs recrystallization from water to obtain tenofovir monohydrate, while prodrug purity is enhanced through drowning-out crystallization in non-solvents to control polymorphic forms [1] [4] [6].
The isopropoxycarbonyloxymethyl (POC) groups serve as bioreversible promotieties that mask tenofovir’s phosphonate charge, converting the dianion into a membrane-permeant neutral species. Intracellular activation occurs via a two-step enzymatic hydrolysis:
Compared to unmodified tenofovir, POC derivatization enables 10-fold higher cellular uptake in vaginal epithelial and T-cells due to passive diffusion. This is evidenced by:
The isopropoxycarbonyl design specifically balances lipophilicity (logP ~1.4) and hydrolytic susceptibility. Unlike methyl or ethyl analogs, the branched isopropyl group sterically hinders premature hydrolysis in gut lumen while allowing target-selective activation—critical for reducing nephrotoxicity [10].
Tenofovir disoproxil contains a single chiral center at the C2' position of the propyl linker, existing exclusively as the (R)-enantiomer in therapeutic formulations. X-ray crystallography reveals that the (R)-configuration enables optimal intermolecular hydrogen bonding between the purine N1-H and N3/N9 atoms of adjacent adenine rings. This forms linear chains along the a-axis in the crystal lattice, enhancing stability through reduced polarity [4].
Table 2: Impact of Stereochemistry on Cellular Pharmacokinetics
Parameter | (R)-Enantiomer | (S)-Enantiomer (Synthetic Analog) |
---|---|---|
Cellular uptake (VK2 cells) | 12.3 pmol/10⁶ cells (0.5 μM, 1 hr) | <0.5 pmol/10⁶ cells |
TFV-DP formation | 40-fold higher vs. tenofovir | Undetectable |
Anti-HIV EC₅₀ | 0.05 μM | >10 μM |
The (S)-enantiomer—synthesized via (S)-propylene carbonate—shows negligible antiviral activity due to failed phosphorylation and impaired binding to reverse transcriptase. Molecular dynamics simulations attribute this to altered positioning in the enzyme’s active site, where the (S)-methyl group clashes with residue Lys65. Temperature-dependent uptake studies confirm the (R)-form’s configuration permits optimal interaction with carboxylesterases, enabling efficient prodrug processing [4] [5] [10].
Esterification efficiency is governed by:
Hydrolysis kinetics are pH-dependent with maximal stability at pH 3.0-4.0. Degradation pathways include:
Table 3: Hydrolysis Kinetics of Isopropoxycarbonyl Derivatives
Derivative | t₁/₂ in Plasma (hr) | t₁/₂ in Hepatocytes (hr) | Dimer Impurity Formation |
---|---|---|---|
Di-isopropyl POC | 0.25 ± 0.03 | 18.7 ± 2.1 | 0.9% (24 hr) |
Di-ethyl POC | 0.08 ± 0.01 | 6.2 ± 0.8 | 5.2% (24 hr) |
Di-methyl POC | <0.05 | 1.5 ± 0.3 | 12.7% (24 hr) |
Formulation strategies to suppress hydrolysis include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7